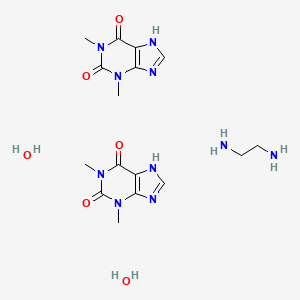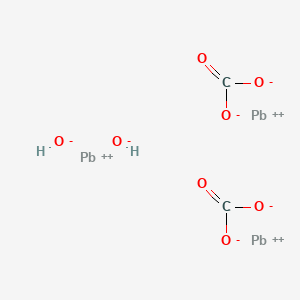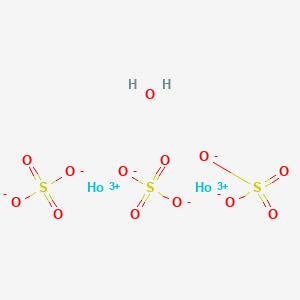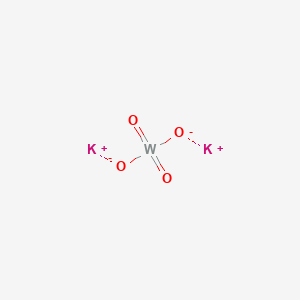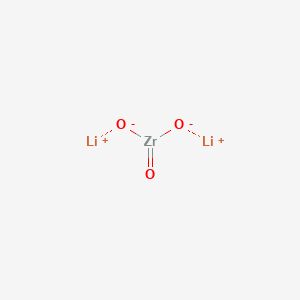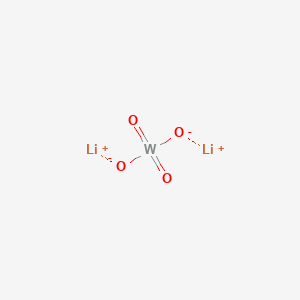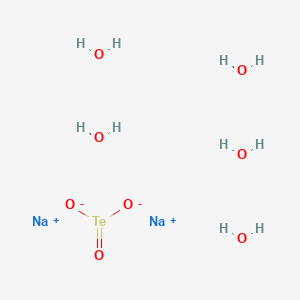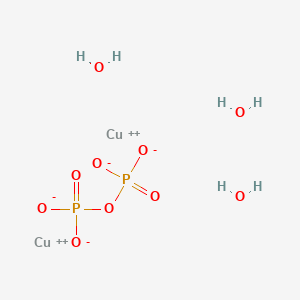
Cupric pyrophosphate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cupric pyrophosphate trihydrate, also known as copper(II) pyrophosphate trihydrate, is an inorganic compound with the chemical formula Cu₂P₂O₇·3H₂O. It is a hydrated form of copper pyrophosphate and appears as a blue or green crystalline solid. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cupric pyrophosphate trihydrate can be synthesized through several methods. One common laboratory method involves the reaction of copper(II) sulfate with sodium pyrophosphate in an aqueous solution, followed by crystallization. The reaction can be represented as: [ \text{CuSO}_4 + \text{Na}_4\text{P}_2\text{O}_7 \rightarrow \text{Cu}_2\text{P}_2\text{O}_7 + \text{Na}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting copper(II) oxide with pyrophosphoric acid under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: Cupric pyrophosphate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state copper compounds.
Substitution: It can participate in substitution reactions where the pyrophosphate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligands like ammonia or ethylenediamine can be used in substitution reactions.
Major Products Formed:
Oxidation: Copper(III) compounds.
Reduction: Copper(I) compounds.
Substitution: Various copper-ligand complexes.
Applications De Recherche Scientifique
Cupric pyrophosphate trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including coupling reactions and oxidation processes.
Biology: It is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which cupric pyrophosphate trihydrate exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, it facilitates electron transfer processes, enhancing reaction rates. In biological systems, it can interact with cellular components, potentially disrupting microbial cell walls and inhibiting growth.
Comparaison Avec Des Composés Similaires
Cupric pyrophosphate trihydrate can be compared with other copper phosphates and pyrophosphates:
Copper(II) phosphate (Cu₃(PO₄)₂): Similar in composition but differs in its hydration state and crystal structure.
Copper(II) pyrophosphate (Cu₂P₂O₇): The anhydrous form of this compound.
Copper(II) sulfate (CuSO₄): A commonly used copper compound with different chemical properties and applications.
This compound is unique due to its specific hydration state, which influences its solubility, reactivity, and applications in various fields.
Propriétés
IUPAC Name |
dicopper;phosphonato phosphate;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.H4O7P2.3H2O/c;;1-8(2,3)7-9(4,5)6;;;/h;;(H2,1,2,3)(H2,4,5,6);3*1H2/q2*+2;;;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCZVHVSYPQRDR-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2H6O10P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937807-13-1 |
Source


|
| Record name | Cupric pyrophosphate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937807131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CUPRIC PYROPHOSPHATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L92429WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (1S,4S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8022005.png)
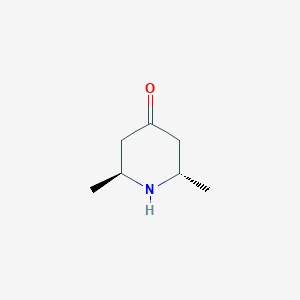
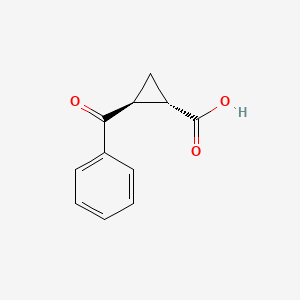

![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)
![Phosphoric acid;2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31,32,33,34,35,36-tetracosaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecamolybdatridecacyclo[11.11.1.11,5.13,7.13,11.15,21.17,19.19,15.19,19.111,15.113,23.117,21.117,23]hexatriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide](/img/structure/B8022038.png)

